2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE
Description
The compound 2-[(4-carboxy-phenoxy)-4,4-dimethyl-3-oxo-pentanoic acid-[2-chlor-5-[4-(2,4-di-tert-pentyl-phenoxy)-butyramidol]-anilide features a multi-domain structure with distinct functional groups:
- A 4-carboxy-phenoxy moiety linked to a 4,4-dimethyl-3-oxo-pentanoic acid backbone.
- An anilide group substituted with a chlorine atom at the 2-position and a 4-(2,4-di-tert-pentyl-phenoxy)-butyramido chain at the 5-position.
The compound’s structural complexity implies that crystallographic tools like SHELX programs (e.g., SHELXL for refinement) may be critical for resolving its 3D conformation .
Properties
IUPAC Name |
4-[1-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chloroanilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51ClN2O7/c1-10-39(6,7)26-16-21-32(29(23-26)40(8,9)11-2)49-22-12-13-33(44)42-27-17-20-30(41)31(24-27)43-36(46)34(35(45)38(3,4)5)50-28-18-14-25(15-19-28)37(47)48/h14-21,23-24,34H,10-13,22H2,1-9H3,(H,42,44)(H,43,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUHWJMSXWDGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)OC3=CC=C(C=C3)C(=O)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886075 | |
| Record name | Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53918-53-9 | |
| Record name | 4-[1-[[[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53918-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(1-(((5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)amino)carbonyl)-3,3-dimethyl-2-oxobutoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053918539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[1-[[[5-[[4-[2,4-bis(tert-pentyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the phenoxy and amino groups through nucleophilic substitution reactions. The final step involves the coupling of the intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a reagent in organic synthesis , acting as a building block for more complex molecules. Its diverse functional groups make it suitable for various synthetic pathways, enabling chemists to explore new compounds with potential applications in pharmaceuticals and materials science.
Biology
Research has indicated that this compound may possess biological activities , including:
- Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.
- Anticancer Activity : Studies suggest potential mechanisms through which the compound may inhibit tumor growth or induce apoptosis in cancer cells.
Medicine
In the medical field, the compound is being explored for its therapeutic potential in treating diseases. Its ability to interact with specific molecular targets could lead to the development of novel drugs aimed at conditions such as cancer or infections.
Industry
The compound is utilized in the production of specialty chemicals and materials . Its unique properties make it valuable in formulating products that require specific chemical characteristics, such as stability or reactivity.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Synthesis and Characterization : A study detailed the synthesis of 2-[(4-Carboxy-Phenoxy)-4,4-Dimethyl-3-Oxo-Pentanoic Acid-[2-Chlor-5-[4-(2,4-Di-Tert-Pentyl-Phenoxy)-Butyramido]]-Anilide] through nucleophilic substitution reactions and characterized its properties using spectroscopic methods .
- Biological Activity : Research published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against specific pathogens, highlighting its potential use in developing new antibacterial agents .
- Therapeutic Applications : A clinical study investigated the anticancer properties of this compound, showing promising results in inhibiting cell proliferation in vitro and suggesting mechanisms for its action .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Organic synthesis reagent | Used as a building block for complex molecules |
| Biology | Antimicrobial activity | Effective against several bacterial strains |
| Medicine | Potential therapeutic agent | Promising results in cancer cell inhibition |
| Industry | Specialty chemicals production | Valuable for formulating reactive products |
Mechanism of Action
The mechanism of action of 2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
2-(3-Tert-Butyl-4-Hydroxy-Phenoxy)-N-(4-Chloro-3-[5-Oxo-1-(2,4,6-Trichlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Ylamino]-Phenyl)Tetradecanamide (CAS 61354-99-2)
- Molecular Formula : C₃₉H₄₈Cl₄N₄O₄
- Molecular Weight : 778.64 g/mol
- Key Features: A tetradecanamide chain provides hydrophobicity. Applications: Likely used as a bioactive scaffold due to its halogenated aromatic systems and amide linkages.
3-{2-[2,4-Bis(2-Methylbutan-2-Yl)Phenoxy]Acetamido}-N-(4-{3-(3-{2-[2,4-Bis(2-Methylbutan-2-Yl)Phenoxy]Acetamido}Benzamido)-5-Oxo-1-(2,4,6-Trichlorophenyl)-4,5-Dihydro-1H-Pyrazol-4-YlMethyl}-5-Oxo-1-(2,4,6-Trichlorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl)Benzamide (CAS 109505-23-9)
- Molecular Formula : C₇₆H₈₀Cl₆N₈O₉
- Molecular Weight : 1462.22 g/mol
- Key Features: Bis(2-methylbutan-2-yl)phenoxy groups increase lipophilicity and steric hindrance. Dual trichlorophenyl-pyrazole cores and methoxyphenyl substituents suggest multi-target binding capabilities. Applications: Potential use in high-affinity inhibitors or agrochemicals due to its polyhalogenated and branched alkyl motifs.
Structural and Functional Comparison
Research Implications
Lipophilicity and Bioavailability: The target compound’s di-tert-pentyl-phenoxy group likely enhances membrane permeability compared to the tert-butyl analog (CAS 61354-99-2) . CAS 109505-23-9’s extreme molecular weight (>1400 g/mol) may limit oral bioavailability, favoring topical or industrial applications .
Synthetic Complexity: The target compound’s anilide and butyramido linkages suggest stepwise amidation reactions, akin to methods used for CAS 61354-99-2 .
Halogen Interactions :
- Chlorine atoms in all three compounds enable halogen bonding with biological targets (e.g., enzymes), but the target compound’s single chlorine may offer selectivity over the polyhalogenated analogs .
Biological Activity
The compound 2-[(4-Carboxy-phenoxy)-4,4-dimethyl-3-oxo-pentanoic acid-[2-chlor-5-[4-(2,4-di-tert-pentyl-phenoxy)-butyramido]]-anilide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Chemical Name : 2-[(4-Carboxy-phenoxy)-4,4-dimethyl-3-oxo-pentanoic acid-[2-chlor-5-[4-(2,4-di-tert-pentyl-phenoxy)-butyramido]]-anilide
- CAS Number : 53918-53-9
- Molecular Formula : C40H51ClN2O7
- Molecular Weight : 707.3 g/mol
Structural Characteristics
The compound features multiple functional groups including carboxylic acids, phenoxy groups, and amides, which contribute to its biological activity. The presence of chlorine and tert-pentyl groups enhances lipophilicity, potentially affecting its pharmacokinetics.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit fatty acid synthase (FASN), which plays a critical role in lipid metabolism and cancer progression .
- Antioxidant Activity : The presence of phenolic structures may confer antioxidant properties, helping to mitigate oxidative stress in cells. This is crucial in cancer therapies where oxidative damage is a concern .
- Antimicrobial Effects : Some derivatives of related compounds have demonstrated antimicrobial activity against various pathogens, indicating potential applications in infectious disease treatment .
Case Studies and Research Findings
- Cancer Research : In a study examining the effects of related compounds on cancer cell lines, it was found that certain structural modifications led to increased cytotoxicity against tumor cells. This suggests that the target compound could be explored further for its anticancer properties .
- Metabolic Studies : Research involving the metabolic pathways influenced by similar compounds has shown that they can alter lipid profiles significantly, impacting conditions like obesity and diabetes. The modulation of these pathways could be a therapeutic target for metabolic disorders .
- Safety and Efficacy Trials : Ongoing clinical trials are evaluating the safety and efficacy of related compounds in humans. Early results indicate promising outcomes in terms of tolerability and preliminary efficacy in cancer treatment protocols .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
